molecular formula C14H23N3O4S B11138490 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methylbutyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methylbutyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B11138490
M. Wt: 329.42 g/mol
InChI Key: NPFHXFUAIVMZQQ-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methylbutyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxidotetrahydrothiophenyl group, a methylbutyl group, and a tetrahydropyridazine carboxamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methylbutyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the dioxidotetrahydrothiophenyl group: This step involves the oxidation of tetrahydrothiophene to form the dioxidotetrahydrothiophenyl group.

    Attachment of the methylbutyl group: This step involves the alkylation of the intermediate compound with 3-methylbutyl bromide.

    Formation of the tetrahydropyridazine carboxamide moiety: This step involves the cyclization of the intermediate compound with hydrazine and subsequent acylation to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. Catalysts may also be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methylbutyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or thioethers.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methylbutyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for organic synthesis.

    Biology: The compound is studied for its potential biological activity. It may interact with various biological targets, such as enzymes or receptors, and modulate their activity.

    Medicine: The compound is investigated for its potential therapeutic effects. It may have applications in the treatment of various diseases, such as cancer, inflammation, or infectious diseases.

    Industry: The compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methylbutyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the particular target and the context in which the compound is used.

Comparison with Similar Compounds

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methylbutyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide can be compared with other similar compounds, such as:

    This compound: This compound has a similar structure but may differ in its specific substituents or functional groups.

The uniqueness of This compound lies in its specific combination of functional groups and its ability to participate in a variety of chemical reactions. This makes it a valuable tool for scientific research and industrial applications.

Properties

Molecular Formula

C14H23N3O4S

Molecular Weight

329.42 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-(3-methylbutyl)-6-oxo-4,5-dihydropyridazine-3-carboxamide

InChI

InChI=1S/C14H23N3O4S/c1-10(2)5-7-15-14(19)12-3-4-13(18)17(16-12)11-6-8-22(20,21)9-11/h10-11H,3-9H2,1-2H3,(H,15,19)

InChI Key

NPFHXFUAIVMZQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1=NN(C(=O)CC1)C2CCS(=O)(=O)C2

Origin of Product

United States

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